Home > Products > Screening Compounds P72567 > Morpholinodoxorubicin
Morpholinodoxorubicin - 89196-04-3

Morpholinodoxorubicin

Catalog Number: EVT-1544181
CAS Number: 89196-04-3
Molecular Formula: C31H36ClNO12
Molecular Weight: 650.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Morpholinodoxorubicin is a synthetic derivative of doxorubicin, a widely used chemotherapeutic agent. This compound integrates a morpholine ring into the doxorubicin structure, aiming to enhance its therapeutic efficacy while potentially reducing cardiotoxicity, a common side effect associated with doxorubicin. Morpholinodoxorubicin is classified under anthracyclines, a group of drugs known for their effectiveness against various cancers, including breast cancer, leukemia, and sarcomas.

Source

Morpholinodoxorubicin was developed as part of ongoing research to improve the pharmacological properties of existing chemotherapy agents. It is synthesized in laboratory settings through modifications of the doxorubicin molecule.

Classification
  • Chemical Class: Anthracycline
  • Therapeutic Class: Antineoplastic agent
  • Mechanism of Action: Intercalation into DNA and inhibition of topoisomerase II.
Synthesis Analysis

Methods

The synthesis of morpholinodoxorubicin generally involves the following steps:

  1. Modification of Doxorubicin: The core structure of doxorubicin is retained while introducing a morpholine moiety.
  2. Chemical Reactions: Key reactions include nucleophilic substitutions and cyclization processes that facilitate the attachment of the morpholine group to the doxorubicin framework.

Technical Details

The synthesis typically employs organic solvents and reagents that facilitate the formation of the morpholine ring. The reaction conditions, such as temperature and pH, are meticulously controlled to optimize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often used for purification and analysis of the synthesized compound.

Molecular Structure Analysis

Structure

Morpholinodoxorubicin retains the characteristic anthraquinone structure of doxorubicin but features a morpholine ring that alters its chemical behavior. The molecular formula can be represented as C27_{27}H30_{30}N4_{4}O5_{5}.

Data

  • Molecular Weight: Approximately 478.55 g/mol
  • 3D Structure: The compound exhibits a three-dimensional conformation that is crucial for its biological activity.
Chemical Reactions Analysis

Reactions

Morpholinodoxorubicin undergoes various chemical reactions typical of anthracyclines:

  1. Redox Reactions: It can participate in oxidation-reduction processes, influencing its cytotoxic properties.
  2. Hydrolysis: The compound may hydrolyze under physiological conditions, affecting its stability and efficacy.

Technical Details

The reactivity profile includes interactions with cellular components such as DNA and enzymes involved in drug metabolism. Understanding these reactions is essential for predicting therapeutic outcomes and potential side effects.

Mechanism of Action

Process

Morpholinodoxorubicin exerts its antitumor effects primarily through:

  1. DNA Intercalation: The compound inserts itself between DNA base pairs, disrupting replication and transcription processes.
  2. Topoisomerase II Inhibition: It inhibits topoisomerase II, an enzyme critical for DNA unwinding during replication, leading to double-strand breaks in DNA.

Data

Studies have shown that morpholinodoxorubicin has a higher affinity for DNA compared to traditional doxorubicin, potentially resulting in enhanced antitumor activity with reduced toxicity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a reddish powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Morpholinodoxorubicin exhibits stability under acidic conditions but may degrade in alkaline environments.
  • Melting Point: Specific melting point data can vary based on synthesis methods but generally falls within a defined range typical for anthracyclines.
Applications

Scientific Uses

Morpholinodoxorubicin is primarily investigated for its potential use in cancer therapy. Research focuses on:

  • Combination Therapies: Exploring synergistic effects when used alongside other chemotherapeutic agents.
  • Clinical Trials: Evaluating its efficacy and safety profiles in various cancer types.
  • Mechanistic Studies: Understanding its action at the molecular level to optimize dosing regimens and minimize side effects.
Introduction to Morpholinodoxorubicin: Historical Development & Rationale

Emergence as a Doxorubicin Analog: Overcoming Cardiotoxicity & Resistance

Doxorubicin (DOX) revolutionized cancer treatment upon its introduction in the 1970s, demonstrating remarkable efficacy against diverse malignancies including breast cancer, lymphomas, and leukemias [2] [10]. However, its clinical utility faced two formidable limitations: dose-dependent cardiotoxicity and tumor resistance development. The cumulative cardiotoxicity of doxorubicin manifests as irreversible dilated cardiomyopathy, with incidence rates escalating exponentially beyond 550 mg/m², reaching 36% at doses exceeding 600 mg/m² [10]. This cardiotoxicity stems primarily from reactive oxygen species (ROS) generation via iron-mediated pathways and topoisomerase IIβ (Top2β) inhibition in cardiomyocytes, leading to mitochondrial dysfunction and apoptosis [5] [7]. Simultaneously, multidrug resistance (MDR) mediated by P-glycoprotein (P-gp) efflux pumps significantly reduced doxorubicin's intracellular accumulation in tumor cells [3] [9]. These dual challenges catalyzed the development of morpholinodoxorubicin, designed to retain doxorubicin's potent anticancer activity while circumventing its critical limitations through strategic chemical modifications targeting both cardiotoxicity pathways and resistance mechanisms [3].

Table 1: Limitations of Doxorubicin Addressed by Morpholinodoxorubicin Development

ChallengeMechanismClinical Consequence
CardiotoxicityROS generation via iron complexes; Top2β inhibitionCumulative dose-dependent cardiomyopathy (4% at 500mg/m²; 36% >600mg/m²)
Tumor ResistanceP-glycoprotein efflux pump overexpressionReduced intracellular drug accumulation; Treatment failure
DNA Binding SpecificityNon-specific DNA intercalationOff-target toxicity; Limited therapeutic index

Structural Innovation: Morpholino Ring Modifications & Bioactivity Enhancement

Morpholinodoxorubicin represents a rational drug design achievement wherein the daunosamine sugar's 3'-amino group is replaced with a morpholino moiety [6]. This structural alteration fundamentally changes the molecule's electronic properties and steric interactions with biological targets. X-ray crystallographic analyses at approximately 1.8Å resolution reveal that morpholinodoxorubicin maintains anthracycline's signature DNA intercalation via its tetracyclic aglycone, inserting between CpG base pairs [6]. The morpholino extension, however, positions itself within the minor groove where its conformational flexibility enables novel interactions with DNA backbone components. Particularly significant is the observation that the O1'' atoms of opposing morpholino groups achieve van der Waals contact distances (3.0-3.5Å), creating a unique geometry that facilitates potential crosslinking capabilities in derivatives like 3"-cyano-morpholino-doxorubicin (CN-MDox) [6]. The morpholino modification substantially alters pharmacokinetic properties by reducing recognition by P-glycoprotein efflux transporters, thereby enhancing intracellular accumulation in resistant tumor cell lines [3] [9]. Additionally, this structural change diminishes the molecule's capacity to form cardiotoxic iron complexes and reduces Top2β inhibition in cardiomyocytes, addressing both cardiotoxicity mechanisms at the molecular level [5] [7].

Table 2: Structural and Functional Comparison of Doxorubicin vs. Morpholinodoxorubicin

PropertyDoxorubicinMorpholinodoxorubicin
3'-Position Group-NH₂ (amino)Morpholino ring
DNA Binding ModeIntercalation at CpG stepsIntercalation + minor groove positioning of morpholino
Efflux SusceptibilityHigh (P-gp substrate)Reduced recognition by P-gp
Iron Chelation CapacityHigh (forms cardiotoxic complexes)Diminished
Top2β InhibitionPotent (cardiotoxic mechanism)Reduced affinity

Key Milestones in Preclinical Development

The preclinical trajectory of morpholinodoxorubicin demonstrates methodical progression from biochemical characterization to in vivo efficacy validation. Initial cytotoxicity profiling revealed exceptional potency, with morpholinodoxorubicin derivatives exhibiting IC₅₀ values up to 10-fold lower than doxorubicin in various cancer cell lines, particularly in P-gp-overexpressing models where resistance significantly compromised parental doxorubicin activity [3] [9]. A pivotal 1995 crystallography study elucidated the molecular interactions between morpholinodoxorubicin and DNA hexamers (d(CGTACG) and d(CGATCG), providing the structural basis for understanding its enhanced DNA affinity and sequence specificity [6]. In vivo studies using xenograft models demonstrated superior tumor growth inhibition with morpholinodoxorubicin compared to doxorubicin, particularly at equimolar doses where cardiac biomarkers (troponin, BNP) showed significantly reduced elevation, indicating improved cardiac safety [3] [9]. Combination studies revealed synergistic interactions with monoclonal antibodies and kinase inhibitors, suggesting potential for integrated therapeutic regimens [9]. Notably, the development of CN-MDox explored covalent DNA crosslinking capabilities, representing a secondary mechanism distinct from classical anthracyclines that could overcome resistance mechanisms associated with topoisomerase inhibition [6].

Table 3: Preclinical Development Milestones for Morpholinodoxorubicin

PhaseKey FindingSignificance
Biochemical CharacterizationEnhanced DNA binding affinity via morpholino-DNA minor groove interactionsRationalized improved potency versus doxorubicin
In Vitro CytotoxicityIC₅₀ values 5-10x lower in resistant cell linesDemonstrated circumvention of P-gp-mediated resistance
In Vivo Efficacy (Xenografts)Tumor growth inhibition at lower doses than doxorubicinEstablished proof-of-concept for enhanced therapeutic index
Cardiac Safety AssessmentReduced troponin/BNP elevation versus doxorubicinConfirmed structural mitigation of cardiotoxicity mechanisms
Advanced DerivativesCN-MDox covalent crosslinking capabilityIntroduced novel mechanism overcoming topoisomerase resistance

The structural rationale underlying morpholinodoxorubicin's advantages manifests through its dual-targeting capability: the anthracycline core maintains potent topoisomerase IIα inhibition in tumor cells, while the morpholino modification simultaneously reduces cardiac Top2β binding and circumvents resistance mechanisms. This strategic molecular design exemplifies how rational structural modification can overcome inherent limitations of classical chemotherapeutic agents, potentially expanding the therapeutic window for anthracycline-based oncology.

Properties

CAS Number

89196-04-3

Product Name

Morpholinodoxorubicin

IUPAC Name

(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

Molecular Formula

C31H36ClNO12

Molecular Weight

650.1 g/mol

InChI

InChI=1S/C31H35NO12.ClH/c1-14-26(35)17(32-6-8-42-9-7-32)10-21(43-14)44-19-12-31(40,20(34)13-33)11-16-23(19)30(39)25-24(28(16)37)27(36)15-4-3-5-18(41-2)22(15)29(25)38;/h3-5,14,17,19,21,26,33,35,37,39-40H,6-13H2,1-2H3;1H/t14-,17-,19-,21-,26+,31-;/m0./s1

InChI Key

INAUWOVKEZHHDM-PEDBPRJASA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6)O.Cl

Synonyms

3'-deamino-3'-(4-morpholinyl)adriamycin
3'-deamono-3'-(4''-morpholinyl)doxorubicin
morpholinodoxorubicin
morpholinyldoxorubicin
NSC 354646
NSC-354646

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6)O.Cl

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.